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Introduction
Oregon Green™ 488 (OG 488) is a bright, green-fluorescent dye renowned for its high

quantum yield and photostability. As a fluorinated analog of fluorescein, OG 488 overcomes

some of fluorescein's key limitations, most notably its pH sensitivity and propensity for

photobleaching.[1][2][3] The succinimidyl ester (SE) derivative of OG 488 is an amine-reactive

compound that readily conjugates to primary amines on proteins, such as those on lysine

residues of antibodies, to form stable amide bonds.[4] This makes OG 488, SE an excellent

choice for labeling secondary antibodies for use in a variety of fluorescence-based

applications, including immunofluorescence (IF), immunohistochemistry (IHC), and flow

cytometry (FCM).

These application notes provide detailed protocols for the conjugation of OG 488, SE to

secondary antibodies, as well as guidelines for the use of the resulting conjugates in common

immunoassays.

Key Features of OG 488, SE
Bright Green Fluorescence: With excitation and emission maxima at approximately 496 nm

and 524 nm, respectively, OG 488 is well-suited for excitation by the common 488 nm argon-

ion laser line.[5][6]
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High Photostability: OG 488 conjugates are significantly more photostable than their

fluorescein counterparts, allowing for longer exposure times and more robust imaging.[1][7]

pH Insensitivity: Unlike fluorescein, the fluorescence of OG 488 is independent of pH in the

physiological range (pKa ≈ 4.7), ensuring more reliable and consistent staining in various

biological environments.[2][8][9]

High Quantum Yield: OG 488 exhibits a high fluorescence quantum yield, contributing to its

bright signal.[8][10]

Data Presentation
Table 1: Spectroscopic Properties of OG 488

Property Value

Excitation Maximum (λex) ~496 nm

Emission Maximum (λem) ~524 nm

Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield (Φ) ~0.91

pKa ~4.7

Table 2: Recommended Degree of Labeling (DOL) for
IgG Antibodies

Fluorophore
Recommended DOL (moles of dye per
mole of antibody)

Oregon Green 488 4 - 8[7]

Note: Over-labeling can lead to fluorescence quenching and reduced antibody activity, while

under-labeling results in a weaker signal.

Table 3: Photostability Comparison of Common Green
Fluorophores
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Fluorophore Relative Photostability

Oregon Green 488 High

Alexa Fluor 488 Very High[11]

Fluorescein (FITC) Low[11]

Note: Photostability can be influenced by the local environment and mounting medium.

Table 4: Recommended Working Dilutions for OG 488-
Conjugated Secondary Antibodies

Application Starting Dilution Range
Concentration Range
(µg/mL)

Immunofluorescence (IF) /

Immunohistochemistry (IHC)
1:200 - 1:1000 1 - 5

Flow Cytometry (FCM) 1:100 - 1:800 1.25 - 10

Western Blotting (Fluorescent) 1:1000 - 1:10,000 0.1 - 1

Note: The optimal dilution should be determined empirically for each specific application and

experimental setup.[6]

Experimental Protocols
Protocol 1: Conjugation of OG 488, SE to a Secondary
Antibody
This protocol describes the covalent labeling of a secondary antibody with OG 488, SE.

Materials:

Secondary antibody (e.g., Goat anti-Mouse IgG) at a concentration of 1-5 mg/mL. The

antibody must be in an amine-free buffer (e.g., PBS) and free of stabilizing proteins like BSA.

OG 488, SE (succinimidyl ester)
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Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.2-7.4

Methodology:

Antibody Preparation:

Dissolve or dialyze the secondary antibody into 0.1 M sodium bicarbonate buffer (pH 8.3).

Adjust the antibody concentration to 2.5 mg/mL for optimal labeling efficiency.

OG 488, SE Stock Solution Preparation:

Immediately before use, dissolve the OG 488, SE in anhydrous DMF or DMSO to a

concentration of 10 mg/mL.

Conjugation Reaction:

While gently stirring, add the reactive dye solution to the antibody solution. The amount of

dye to add depends on the desired degree of labeling (DOL). A molar ratio of 10:1

(dye:antibody) is a good starting point.

Incubate the reaction mixture for 1 hour at room temperature, protected from light. For

some proteins, incubation overnight at 4°C may improve labeling efficiency.[7]

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.

Collect the first colored fraction, which contains the OG 488-conjugated antibody.

Determination of Degree of Labeling (DOL):
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).

Calculate the antibody concentration:

Antibody (M) = [A₂₈₀ - (A₄₉₆ × CF)] / ε_antibody

Where:

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.12

for OG 488).

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG,

~210,000 M⁻¹cm⁻¹).

Calculate the dye concentration:

Dye (M) = A₄₉₆ / ε_dye

Where ε_dye for OG 488 is ~76,000 M⁻¹cm⁻¹.

Calculate the DOL:

DOL = Dye (M) / Antibody (M)

Storage:

Store the conjugated antibody at 4°C for short-term use or aliquot and store at -20°C for

long-term storage. Protect from light. Add a stabilizing agent like BSA to a final

concentration of 1-10 mg/mL if the conjugate concentration is low.[7]

Protocol 2: Indirect Immunofluorescence Staining of
Cultured Cells
This protocol provides a general procedure for using an OG 488-conjugated secondary

antibody for immunofluorescence staining of a target protein in cultured cells.

Materials:
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Cultured cells grown on coverslips or in chamber slides

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

Primary antibody specific to the target protein

OG 488-conjugated secondary antibody

Wash buffer (e.g., PBS with 0.1% Tween-20)

Antifade mounting medium

Fluorescence microscope

Methodology:

Cell Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization:

If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for

10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at

room temperature.

Primary Antibody Incubation:
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Dilute the primary antibody to its optimal working concentration in the blocking buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Washing:

Wash the cells three times with wash buffer for 5 minutes each.

Secondary Antibody Incubation:

Dilute the OG 488-conjugated secondary antibody to its optimal working concentration

(e.g., 1:500) in the blocking buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Final Washes:

Wash the cells three times with wash buffer for 5 minutes each.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Visualize the fluorescence signal using a fluorescence microscope equipped with a filter

set appropriate for OG 488 (e.g., FITC filter set).

Mandatory Visualizations
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Caption: Workflow for OG 488, SE conjugation to a secondary antibody.
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Caption: Principle of indirect immunofluorescence using an OG 488 conjugate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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